molecular formula C17H26ClN3O B2977424 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)pivalamide CAS No. 179258-00-5

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)pivalamide

Katalognummer B2977424
CAS-Nummer: 179258-00-5
Molekulargewicht: 323.87
InChI-Schlüssel: VDMUKYJQQOEPTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)pivalamide, commonly known as CPP, is a chemical compound that has been extensively studied in the field of neuroscience. CPP belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological properties that make it an attractive candidate for scientific research. In

Wissenschaftliche Forschungsanwendungen

Structure-Affinity Relationship Studies

Research has focused on the structural modifications of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)pivalamide to explore its affinity and selectivity toward dopamine D(3) receptors. Modifications in the aromatic ring linked to the N-1 piperazine ring led to the identification of derivatives displaying moderate D(3) affinity. Specifically, altering the intermediate alkyl chain length improved binding affinity for D(3) receptors while reducing D(4) affinity. This structural optimization effort identified high-affinity D(3) ligands with significant selectivity over other receptors, highlighting potential candidates for positron emission tomography (PET) due to their affinity values, lipophilicity properties, and the potential for C-11 labeling (Leopoldo et al., 2002).

Antimicrobial Activity

Synthesized derivatives of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)pivalamide have been assayed for biological activity against various bacteria and fungi. Some derivatives demonstrated moderate activity, suggesting potential antimicrobial applications. The structure-activity relationship was elucidated using spectroscopic techniques, including IR, 1HNMR, and Mass spectral data, providing insight into the antimicrobial efficacy of these compounds (J.V.Guna et al., 2009).

Anticancer Activities

The investigation into the anticancer activities of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)pivalamide derivatives has shown promising results. Synthesized derivatives have been evaluated for their potential as anticancer agents, particularly against breast cancer cells. Studies have identified compounds with significant antiproliferative effects, comparing favorably with established anticancer drugs like cisplatin. These findings underscore the potential of these derivatives in cancer therapy, offering a new avenue for the development of effective anticancer agents (Yurttaş et al., 2014).

Anticonvulsant Properties

Mannich bases derived from N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)pivalamide have been synthesized and assessed for anticonvulsant activity. Several molecules displayed promising activity in electroshock and pentylenetetrazole seizure models. This research highlights the potential of these compounds in treating epilepsy, with specific derivatives demonstrating significant efficacy in reducing seizure activity. The structure-activity relationship and neurotoxicity evaluations provide valuable insights for further development of anticonvulsant agents (Obniska et al., 2010).

Broad-Spectrum Anti-Cancer Activity

O-Arylated diazeniumdiolates, including derivatives of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)pivalamide, exhibit broad-spectrum anticancer activity. These compounds are designed to be activated by glutathione-S-transferase to release cytotoxic nitric oxide, targeting tumors while minimizing toxicity to normal tissues. Such selectivity suggests considerable promise for treating various tumor types, with ongoing research focused on improving drug formulations and exploring new therapeutic applications (Keefer, 2010).

Eigenschaften

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O/c1-17(2,3)16(22)19-8-9-20-10-12-21(13-11-20)15-6-4-14(18)5-7-15/h4-7H,8-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMUKYJQQOEPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)pivalamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.